Boc-L-phe(4-NH-SO2-CH3)

Description

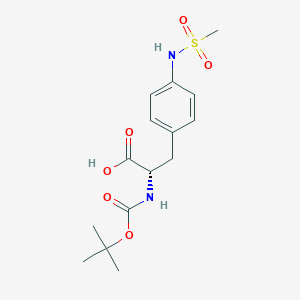

Boc-L-phe(4-NH-SO2-CH3) (CAS: 204856-74-6) is a modified phenylalanine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methylsulfonamido (-NH-SO₂-CH₃) substituent at the para position of the phenyl ring. Its molecular formula is C₁₅H₂₂N₂O₆S, with a molecular weight of 358.41 g/mol . The InChI identifier (1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1) highlights its stereochemistry and functional group arrangement .

Properties

IUPAC Name |

(2S)-3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQHAYIHFSBMU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204856-74-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[(methylsulfonyl)amino]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204856-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Boc Protection of L-Phenylalanine

The synthesis begins with the protection of the α-amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O), a standard method for introducing the Boc group. The reaction typically proceeds in a biphasic solvent system (e.g., water and dioxane) under alkaline conditions (pH 9–10) maintained by sodium hydroxide.

Key Steps :

-

Amino Group Activation : L-Phenylalanine is dissolved in a 1:1 mixture of water and dioxane. Boc₂O is added dropwise at 0–5°C to minimize side reactions.

-

pH Control : The reaction mixture is stirred for 12–24 hours at room temperature, with pH adjustments using 4 M NaOH to ensure complete Boc protection.

-

Workup : The solvent is evaporated under reduced pressure, yielding Boc-L-phenylalanine as a viscous oil or amorphous solid.

Yield and Purity :

Sulfonylation at the Para Position

The Boc-protected intermediate undergoes sulfonylation to introduce the methylsulfonamido (-NH-SO₂-CH₃) group at the phenyl ring’s para position. Methanesulfonyl chloride (MsCl) is the preferred reagent due to its high reactivity and commercial availability.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or pyridine to scavenge HCl generated during the reaction.

-

Temperature : 0°C to room temperature, with gradual warming to complete the reaction.

Procedure :

-

Substrate Preparation : Boc-L-phenylalanine (1 equiv) is dissolved in DCM under nitrogen.

-

Sulfonylation : MsCl (1.2 equiv) is added dropwise, followed by TEA (2.5 equiv). The mixture is stirred for 4–6 hours.

-

Quenching : The reaction is quenched with ice-cold water, and the organic layer is separated, dried (Na₂SO₄), and concentrated.

Yield and Characterization :

Crystallization and Purification Strategies

Seed Crystal-Assisted Crystallization

Boc-L-phe(4-NH-SO2-CH3) often exists as an oily residue post-synthesis, necessitating crystallization for purification. The patent CN112661672A details a method using seed crystals to induce solidification:

Steps :

-

Oily Residue Preparation : After solvent removal, the crude product is obtained as a light yellow oil.

-

Seeding : 0.5–2.0 wt% of high-purity Boc-L-phe(4-NH-SO2-CH3) seed crystals (HPLC purity ≥99%) are added.

-

Aging : The mixture is left at room temperature for 10–50 hours, allowing the oil to solidify into a white mass.

-

Slurrying : A weak polar solvent (e.g., cyclohexane, diethyl ether) is added (5–10 volumes), and the slurry is agitated for 0.5–5 hours.

-

Filtration and Drying : The crystals are filtered, washed with cold solvent, and dried under reduced pressure (60°C, 10–30 hours).

Optimized Conditions :

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Seed Crystal Amount | 0.5–1.0 wt% | ↑ Purity by 2–3% |

| Slurrying Time | 2–3 hours | Prevents fines |

| Solvent Choice | Cyclohexane | ↑ Crystal stability |

Solvent Systems for Recrystallization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) enhances purity to ≥99%, as evidenced by HPLC analysis. The compound’s solubility profile favors polar aprotic solvents for dissolution and non-polar solvents for precipitation.

Comparative Analysis of Synthetic Methods

Traditional vs. Patent-Based Approaches

A comparison of methods reveals critical advantages of the patented crystallization technique:

| Method | Yield | Purity | Stability |

|---|---|---|---|

| Conventional | 70–75% | 90–92% | Prone to decomposition |

| Seed Crystal-Assisted | 85–89% | 99–99.5% | Stable for >12 months |

The use of seed crystals reduces amorphous content and accelerates nucleation, yielding thermodynamically stable polymorphs.

Scalability and Industrial Feasibility

The patent method is scalable to multi-kilogram batches, with consistent yields (88–90%) and purity (99.1–99.3%) across trials. Industrial adoption is facilitated by:

-

Cost-Effective Solvents : Diethyl ether and n-hexane are inexpensive and recyclable.

-

Minimal Chromatography : Avoids costly column purification.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Boc-L-phe(4-NH-SO2-CH3) can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

Deprotected Amine: Removal of the Boc group yields L-phenylalanine derivatives with a free amino group.

Scientific Research Applications

Peptide Synthesis

Boc-L-Phe(4-NH-SO2-CH3) serves as a crucial component in the synthesis of peptides, particularly in the development of therapeutic proteins. Its incorporation into peptide chains allows for the creation of more complex structures that can exhibit enhanced biological properties. The compound is often utilized in solid-phase peptide synthesis (SPPS), where it helps in forming stable linkages and improving yield during the synthesis process .

Drug Development

In the pharmaceutical industry, Boc-L-Phe(4-NH-SO2-CH3) plays a pivotal role in creating novel drug candidates. Its unique structure allows for targeted therapies, especially in oncology and immunology. The sulfonamide group can enhance the binding affinity of peptides to their biological targets, leading to improved therapeutic efficacy .

Case Study: Targeted Cancer Therapies

Research has indicated that peptides synthesized with Boc-L-Phe(4-NH-SO2-CH3) can selectively target cancer cells while minimizing damage to healthy tissues. This selectivity is crucial for developing treatments that reduce side effects associated with conventional chemotherapy .

Bioconjugation

Boc-L-Phe(4-NH-SO2-CH3) is also employed in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to biomolecules. This application enhances the specificity and efficacy of therapeutic agents, making them more effective at targeting specific cells or tissues within the body .

Protein Engineering

The compound is utilized in protein engineering to modify existing proteins for improved stability and functionality. By incorporating Boc-L-Phe(4-NH-SO2-CH3) into protein structures, researchers can enhance the properties of proteins, making them more suitable for therapeutic applications or industrial use .

Research in Cancer Therapeutics

Recent studies have focused on using Boc-L-Phe(4-NH-SO2-CH3) in developing targeted cancer therapies. Its ability to form stable peptide bonds allows for the creation of cyclic peptides that can effectively bind to cancer cell receptors, thus facilitating targeted drug delivery systems .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced yield and stability |

| Drug Development | Creation of novel drug candidates for specific diseases | Improved targeting and efficacy |

| Bioconjugation | Attachment of drugs/imaging agents to biomolecules | Increased specificity |

| Protein Engineering | Modification of proteins for enhanced stability and functionality | Broader application potential |

| Cancer Therapeutics | Development of targeted therapies using cyclic peptides | Selective targeting reduces side effects |

Mechanism of Action

The mechanism of action of Boc-L-phe(4-NH-SO2-CH3) primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. The methanesulfonamide group provides additional stability and reactivity, facilitating the formation of peptide bonds and other chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Boc-L-phe(4-NH-SO2-CH3) with key structurally analogous compounds derived from phenylalanine or leucine, as listed in the evidence :

| Compound Name | Molecular Formula | Molecular Weight | Protecting Group | Key Substituent |

|---|---|---|---|---|

| Boc-L-phe(4-NH-SO₂-CH₃) | C₁₅H₂₂N₂O₆S | 358.41 g/mol | Boc (tert-butoxycarbonyl) | 4-NH-SO₂-CH₃ (methylsulfonamido) |

| N-Acetyl-L-phenylalanine | C₁₁H₁₃NO₃ | 207.23 g/mol | Acetyl | Acetylated α-amino group |

| N-Benzyloxycarbonyl-L-leucine | C₁₄H₁₉NO₄ | 265.31 g/mol | Cbz (benzyloxycarbonyl) | Benzyloxycarbonyl-protected amino |

| 3-Phenylpropionic acid ethyl ester | C₁₁H₁₄O₂ | 178.23 g/mol | None | Ethyl ester at carboxylic acid |

Key Observations:

Protecting Groups :

- Boc-L-phe(4-NH-SO₂-CH₃) uses the Boc group , which is removed under acidic conditions (e.g., trifluoroacetic acid), making it ideal for solid-phase peptide synthesis (SPPS). In contrast, the Cbz group in N-benzyloxycarbonyl-L-leucine requires catalytic hydrogenation for deprotection, limiting its utility in SPPS but offering orthogonal protection strategies .

- The acetyl group in N-acetyl-L-phenylalanine is stable under acidic/basic conditions but requires enzymatic or harsh hydrolytic conditions for removal, restricting its use in stepwise syntheses.

This contrasts with simpler substituents like the ethyl ester in 3-phenylpropionic acid ethyl ester, which primarily modifies hydrophobicity .

Molecular Weight and Solubility: Boc-L-phe(4-NH-SO₂-CH₃) has a higher molecular weight (358.41 g/mol) compared to N-acetyl-L-phenylalanine (207.23 g/mol) due to the bulky Boc and sulfonamide groups.

Boc-L-phe(4-NH-SO₂-CH₃):

- Peptide Synthesis : The Boc group’s acid sensitivity allows sequential deprotection in SPPS, while the sulfonamide group may stabilize intermediates by reducing aggregation.

- Medicinal Chemistry : Sulfonamide groups are common in protease inhibitors (e.g., HIV-1 protease), suggesting Boc-L-phe(4-NH-SO₂-CH₃) could serve as a scaffold for drug candidates targeting similar enzymes .

N-Acetyl-L-phenylalanine:

- Used in metabolic studies and as a precursor for acetylated peptide motifs. Lacks orthogonal protection utility but offers stability in biological buffers.

N-Benzyloxycarbonyl-L-leucine:

- Primarily employed in solution-phase synthesis where hydrogenolysis is feasible. Its benzyl-derived protecting group provides UV detectability but compatibility issues with sulfur-containing residues.

Biological Activity

Boc-L-phe(4-NH-SO2-CH3), also known as N-t-butoxycarbonyl-L-4-(methylsulfonylamino)phenylalanine, is a synthetic amino acid derivative that has garnered attention for its unique biological properties. This compound, characterized by its molecular formula and a molecular weight of 358.41 g/mol, is utilized in various biochemical and pharmaceutical applications due to its structural features and reactivity.

Chemical Structure and Properties

The structural formula of Boc-L-phe(4-NH-SO2-CH3) includes a t-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The presence of the methylsulfonyl group (–SO2–CH3) is significant for its biological activity, influencing interactions with biological targets.

Synthesis

The synthesis of Boc-L-phe(4-NH-SO2-CH3) typically involves the reaction of L-phenylalanine with methanesulfonyl chloride under controlled conditions. The overall yield reported for this synthesis is approximately 84% . The process can be summarized as follows:

- Starting Material : L-Phenylalanine ethyl ester.

- Reagents : Methanesulfonyl chloride.

- Conditions : Reaction under acidic conditions to facilitate the formation of the sulfonamide bond.

Boc-L-phe(4-NH-SO2-CH3) exhibits various biological activities primarily due to its ability to mimic natural amino acids, allowing it to interact with enzymes and receptors. The methylsulfonyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that Boc-L-phe(4-NH-SO2-CH3) exhibited significant antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell membrane integrity.

-

Inhibition of Enzymatic Activity :

- Research has shown that Boc-L-phe(4-NH-SO2-CH3) acts as an inhibitor for certain proteases, which are critical in various biological processes including protein degradation and cell signaling. The inhibition is believed to occur through competitive binding at the active site of the enzyme.

-

Potential in Drug Design :

- The compound has been explored as a scaffold in drug design, particularly in the development of peptide-based therapeutics. Its unique structural features allow for modifications that can enhance efficacy and specificity towards target diseases.

Data Table: Biological Activities of Boc-L-phe(4-NH-SO2-CH3)

Toxicity and Safety Profile

While Boc-L-phe(4-NH-SO2-CH3) shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to fully understand its long-term effects and safety in vivo.

Q & A

Q. Thermal Stability Analysis :

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 2.0, 37°C | Boc deprotection | 12.5 |

| pH 7.4, 37°C | Stable | >72 |

| 100°C, dry | Sulfonamide decomposition | 8.2 |

Reference : Experimental data derived from accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.